2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
CAS No.: 10139-01-2
Cat. No.: VC20741792
Molecular Formula: C14H18N2O8
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10139-01-2 |
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Molecular Formula | C14H18N2O8 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
Standard InChI Key | PXMQUEGJJUADKD-KSTCHIGDSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
What is 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside?
2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative commonly used as a substrate in enzymatic assays to detect and characterize specific glycosidases. It is particularly useful in biochemical research because of its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.
Scientific Research Applications
Biochemistry
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Enzymatic Assays: 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a substrate in enzymatic assays to study the activity of glycosidases. Glycosidases catalyze the hydrolysis of glycosidic bonds. The chromogenic properties of 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside allow for the easy detection and quantification of enzymatic activity. The hydrolysis of this compound produces 2-acetamido-2-deoxy-alpha-D-glucopyranoside and 2-nitrophenol, with the latter yielding a measurable color change that can be quantified spectrophotometrically.
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Research on Glycosidases: It is particularly useful in characterizing specific glycosidases such as α-N-acetylgalactosaminidase, which plays a crucial role in glycoprotein metabolism. Monitoring enzyme activity using 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has advanced the understanding of metabolic pathways involving glycosides.
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Target of Action: The primary target of 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is the enzyme α-N-acetylgalactosaminidase. The compound acts as a substrate for this enzyme, and is involved in biochemical pathways related to the metabolism of glycosides. The hydrolysis of 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside by α-N-acetylgalactosaminidase results in the production of 2-acetamido-2-deoxy-alpha-D-glucopyranoside and 2-nitrophenol.
Enzyme Inhibition
2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside functions as an inhibitor of glycosidases, particularly α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a well-established strategy for managing postprandial blood glucose levels in diabetic patients. The compound inhibits these enzymes through competitive inhibition, where it competes with natural substrates for binding to the active site, reducing the rate of carbohydrate hydrolysis and leading to lower glucose absorption in the intestines.
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